5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17527211
InChI: InChI=1S/C7H3ClN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3ClN2O3S
Molecular Weight: 230.63 g/mol

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17527211

Molecular Formula: C7H3ClN2O3S

Molecular Weight: 230.63 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C7H3ClN2O3S
Molecular Weight 230.63 g/mol
IUPAC Name 5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C7H3ClN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)
Standard InChI Key PVPAKUOCIAYFDQ-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1C2=NC(=NO2)C(=O)O)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound 5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-chlorothiophen-3-yl moiety. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, conferring polarity and rigidity to the structure. The chlorothiophene group introduces electron-withdrawing effects, while the carboxylic acid enhances hydrogen-bonding potential, critical for interactions with biological targets .

Physicochemical Properties

Key physicochemical parameters include:

  • Molecular formula: C7H4ClN2O3S\text{C}_7\text{H}_4\text{ClN}_2\text{O}_3\text{S}

  • Molecular weight: 246.64 g/mol

  • logP: Predicted to be ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration) .

  • Solubility: Enhanced aqueous solubility compared to non-carboxylic acid analogs due to ionizable -COOH group (pKa ≈ 3.5) .

The chlorine atom at the 5-position of the thiophene ring stabilizes the molecule through inductive effects, while the carboxylic acid facilitates salt formation, improving bioavailability .

Synthetic Methodologies

General Synthesis of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-(5-chlorothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, a three-step approach is proposed:

  • Formation of Amidoxime Intermediate:
    Reaction of 5-chlorothiophene-3-carboxamide with hydroxylamine hydrochloride yields the corresponding amidoxime.

  • Cyclization to 1,2,4-Oxadiazole:
    Treatment with a coupling agent (e.g., DCC or CDI) induces cyclization, forming the 1,2,4-oxadiazole ring .

  • Carboxylic Acid Functionalization:
    Introduction of the carboxylic acid group at the 3-position via hydrolysis of a nitrile intermediate or direct substitution using chloroacetic acid derivatives .

Example Reaction Scheme:

5-Chlorothiophene-3-carboxamide+NH2OHAmidoxime IntermediateDCC1,2,4-Oxadiazole CoreHydrolysisTarget Compound\text{5-Chlorothiophene-3-carboxamide} + \text{NH}_2\text{OH} \rightarrow \text{Amidoxime Intermediate} \xrightarrow{\text{DCC}} \text{1,2,4-Oxadiazole Core} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}

Optimization Challenges

Key challenges include minimizing side reactions during cyclization and ensuring regioselectivity. Microwave-assisted synthesis has been reported to improve yields (up to 78%) and reduce reaction times .

Biological Activities and Mechanisms

Enzyme Inhibition

1,2,4-Oxadiazoles with chlorothiophene substituents show affinity for enzymes such as HDACs and T-type calcium channels:

  • Compound 11 (from ): A 5-chlorothiophene-1,3,4-oxadiazole derivative inhibited T-type calcium channels with >80% efficacy at 10 μM, relevant for neuropathic pain treatment .

  • Compound 7b: Inhibited HDAC Sirt2 at 10 μM, inducing apoptosis in leukemia cells .

The carboxylic acid group likely participates in ionic interactions with enzyme active sites, improving binding kinetics.

Structure-Activity Relationship (SAR) Analysis

Role of the Chlorothiophene Moiety

  • Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .

  • Aromatic π-Stacking: The thiophene ring engages in π-π interactions with hydrophobic enzyme pockets, as seen in HDAC inhibitors .

Impact of the Carboxylic Acid Group

  • Solubility: Reduces logP compared to ester or amide analogs, improving pharmacokinetics.

  • Binding Interactions: Forms hydrogen bonds with residues like Arg97 in Sirt2, as confirmed by crystallographic studies .

Comparative Pharmacological Data

CompoundTargetIC50_{50} (μM)Cell Line/EnzymeSource
Gold(I) Complex (3)Microtubules0.003LXFA 629 (Lung)
9cCaspase-3/70.19MCF-7 (Breast)
11T-Type Ca2+^{2+} Channels10 (80% inhibition)Neuropathic pain models

Future Directions

  • In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling and toxicity assessments in animal models.

  • Derivatization: Explore ester or amide analogs to modulate blood-brain barrier penetration.

  • Target Identification: Use proteomic approaches to identify novel binding partners beyond HDACs and calcium channels.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator